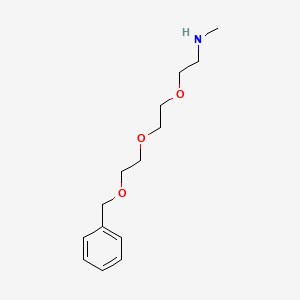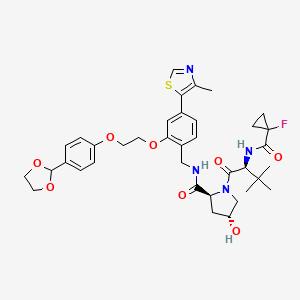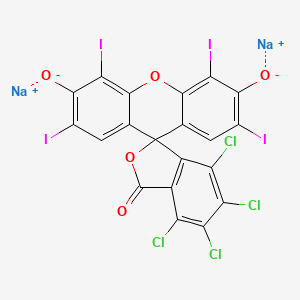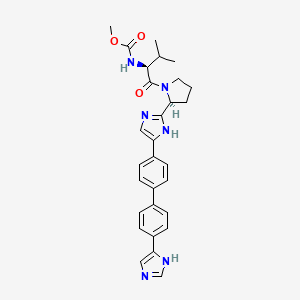
(S,R,S)-Ahpc-C3-NH2 (tfa)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-Ahpc-C3-NH2 (tfa) is a compound used in various scientific research applications, particularly in the field of medicinal chemistry. This compound is known for its role in the recruitment of the von Hippel-Lindau (VHL) protein, which is crucial for the degradation of specific proteins within cells .
Méthodes De Préparation
The synthesis of (S,R,S)-Ahpc-C3-NH2 (tfa) involves several steps. One common method includes the use of chiral HPLC to ensure the enantiomeric purity of the compound . The synthetic route typically involves the protection and deprotection of functional groups, as well as the use of specific reagents to achieve the desired configuration . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Analyse Des Réactions Chimiques
(S,R,S)-Ahpc-C3-NH2 (tfa) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and transition metals . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of a palladium catalyst, the compound can undergo asymmetric hydrogenation to form highly enantioselective products .
Applications De Recherche Scientifique
(S,R,S)-Ahpc-C3-NH2 (tfa) has a wide range of scientific research applications. In chemistry, it is used as a ligand in asymmetric catalysis . In biology and medicine, it is employed in the development of proteolysis-targeting chimeras (PROTACs), which are used to degrade specific proteins within cells . This compound is also used in the study of protein-protein interactions and the development of new therapeutic agents .
Mécanisme D'action
The mechanism of action of (S,R,S)-Ahpc-C3-NH2 (tfa) involves its role as a ligand for the VHL protein. By binding to the VHL protein, it facilitates the ubiquitination and subsequent degradation of target proteins . This process is crucial for regulating protein levels within cells and can be used to target specific proteins for degradation, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
(S,R,S)-Ahpc-C3-NH2 (tfa) is unique in its ability to recruit the VHL protein and facilitate protein degradation. Similar compounds include other VHL ligands, such as (S,R,S)-Ahpc-PEG2-COOH and (S,R,S)-Ahpc-PEG4-NH2 HCl . These compounds share similar mechanisms of action but may differ in their specific applications and effectiveness.
Propriétés
Formule moléculaire |
C28H38F3N5O6S |
|---|---|
Poids moléculaire |
629.7 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H37N5O4S.C2HF3O2/c1-16-22(36-15-29-16)18-9-7-17(8-10-18)13-28-24(34)20-12-19(32)14-31(20)25(35)23(26(2,3)4)30-21(33)6-5-11-27;3-2(4,5)1(6)7/h7-10,15,19-20,23,32H,5-6,11-14,27H2,1-4H3,(H,28,34)(H,30,33);(H,6,7)/t19-,20+,23-;/m1./s1 |
Clé InChI |
MDVHDVIBUKXMTL-XUXADIIKSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCN)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCN)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)

![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)


![(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)

![2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-](/img/structure/B11931149.png)

![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)

![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)

![[3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride](/img/structure/B11931177.png)
